Ethyl 3-bromoisonicotinate
Übersicht
Beschreibung
Ethyl 3-bromoisonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromoisonicotinate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl isonicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromoisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert this compound to other functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl 3-aminonicotinate or ethyl 3-thioisonicotinate.
Reduction: Formation of ethyl 3-aminonicotinate.
Oxidation: Formation of this compound derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromoisonicotinate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromoisonicotinate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act as a precursor or intermediate that undergoes further chemical transformations to yield active pharmaceutical ingredients. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromoisonicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromoisonicotinate: Bromine atom substituted at the 2-position instead of the 3-position.
Ethyl 3-chloroisonicotinate: Chlorine atom substituted at the 3-position instead of bromine.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and the ethyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Biologische Aktivität
Ethyl 3-bromoisonicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , is a derivative of isonicotinic acid. Its structure features a bromine atom at the 3-position of the pyridine ring, which is believed to influence its biological activity. The compound is synthesized through various methods, including Fischer esterification and Suzuki-Miyaura cross-coupling reactions, which enhance its pharmacological properties by introducing aryl groups .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Fischer Esterification : Reaction of isonicotinic acid with ethanol in the presence of an acid catalyst to form ethyl isonicotinate.
- Bromination : Introduction of bromine at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
- Aryl Substitution : Further modification through arylation to enhance biological activity via Suzuki-Miyaura coupling .
Antibacterial Activity
This compound has shown promising antibacterial properties against various strains of bacteria, including:
- Extended-Spectrum Beta-Lactamase (ESBL) Producing Escherichia coli : In vitro studies indicate significant inhibitory effects against ESBL-producing strains, particularly ST405, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .
- Methicillin-Resistant Staphylococcus aureus (MRSA) : The compound exhibited moderate efficacy against MRSA, highlighting its potential as an alternative therapeutic agent for treating resistant bacterial infections .
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Molecular docking studies suggest that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, enhancing its potential as a lead compound for drug development .
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of this compound:
- In Vitro Studies : A study demonstrated that arylated derivatives of this compound displayed enhanced antibacterial activity compared to the parent compound. The most effective derivatives showed a zone of inhibition greater than that of standard antibiotics like ciprofloxacin .
- Molecular Docking Analysis : Docking studies revealed that this compound has a binding affinity for key bacterial enzymes, suggesting a mechanism that could lead to the development of new antibacterial agents targeting resistant strains .
Data Summary
Eigenschaften
IUPAC Name |
ethyl 3-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIRIIDTCRPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568952 | |
Record name | Ethyl 3-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-01-8 | |
Record name | Ethyl 3-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.